molecular formula C6H14O6S B1673967 Hydroxy-PEG2-sulfonic acid CAS No. 112724-27-3

Hydroxy-PEG2-sulfonic acid

Cat. No.: B1673967
CAS No.: 112724-27-3
M. Wt: 214.24 g/mol
InChI Key: DBAKPINNORMQCO-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-sulfonic acid is a polyethylene glycol (PEG) derivative that contains both hydroxyl and sulfonic acid functional groups. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The presence of the hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications .

Mechanism of Action

Target of Action

Hydroxy-PEG2-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of this compound involves its use as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound as a linker in PROTACs, specific proteins can be targeted for degradation, altering the protein composition of the cell and potentially influencing numerous downstream biochemical pathways .

Pharmacokinetics

As a polyethylene glycol (peg) derivative, it is likely to have good water solubility This could potentially enhance its bioavailability and distribution within the body

Result of Action

The primary result of the action of this compound is the degradation of specific target proteins within the cell . By selectively degrading these proteins, it is possible to influence cellular processes and potentially treat various diseases. The exact effects would depend on the specific target protein being degraded.

Action Environment

The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For example, the efficiency of the ubiquitin-proteasome system can be influenced by changes in cellular environment . Additionally, the hydroxyl and sulfonic acid moieties in this compound can undergo various reactions such as esterification and halogenation , which could potentially be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG2-sulfonic acid can be synthesized through a series of chemical reactions involving the functionalization of PEG with sulfonic acid groups. One common method involves the reaction of PEG with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group without affecting the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG2-sulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hydroxy-PEG2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Hydroxy-PEG3-sulfonic acid
  • **

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKPINNORMQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601325
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112724-27-3
Record name 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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